C23H26ClFN6O
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Overview
Description
The compound with the molecular formula C23H26ClFN6O is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C23H26ClFN6O typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile, often under basic conditions.
Electrophilic aromatic substitution: This method introduces substituents onto an aromatic ring, typically using catalysts and specific reaction conditions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
C23H26ClFN6O: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
C23H26ClFN6O: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which C23H26ClFN6O exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to C23H26ClFN6O include other organic molecules with comparable functional groups and structural features. Examples may include:
C23H26ClN5O: A compound with a similar core structure but lacking the fluorine atom.
C23H26F2N6O: A compound with an additional fluorine atom, potentially altering its reactivity and applications.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical properties. The presence of chlorine, fluorine, and nitrogen atoms contributes to its reactivity and potential for diverse applications in various scientific fields.
Biological Activity
C23H26ClFN6O is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a chlorinated aromatic ring and multiple nitrogen functionalities. The presence of fluorine atoms enhances its biological activity by potentially increasing lipophilicity and altering metabolic pathways. The molecular formula indicates a significant molecular weight, which may influence its pharmacokinetic properties.
Research indicates that this compound exhibits several mechanisms of action, particularly in the inhibition of key metabolic pathways in cancer cells. Its structural analogs have been shown to modulate hexokinase activity, a critical enzyme in the glycolytic pathway. Inhibition of hexokinase can lead to decreased glycolysis, which is particularly beneficial in treating aggressive cancers such as glioblastoma multiforme (GBM) where glycolysis is upregulated.
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's efficacy was assessed through IC50 values, indicating the concentration required to inhibit cell growth by 50%. Notably, fluorinated derivatives showed the lowest IC50 values, suggesting higher potency compared to non-fluorinated analogs.
Case Study: Glioblastoma Multiforme
A pivotal study focused on the application of this compound in GBM cells revealed that these compounds could effectively inhibit cell proliferation and induce apoptosis. The study utilized both molecular docking and enzymatic assays to confirm binding affinities to hexokinase, demonstrating that modifications at the C-2 position with halogens significantly enhance inhibitory effects compared to traditional 2-deoxy-d-glucose (2-DG).
Research Findings
Recent findings highlight the potential of this compound as a therapeutic agent in cancer treatment. The compound's ability to alter metabolic pathways makes it a candidate for further clinical investigation.
Table 2: Key Findings from Recent Research
Properties
Molecular Formula |
C23H26ClFN6O |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C23H26ClFN6O/c24-20-5-3-18(4-6-20)19(15-31-16-26-28-29-31)13-23(32)27-22-9-11-30(12-10-22)14-17-1-7-21(25)8-2-17/h1-8,16,19,22H,9-15H2,(H,27,32) |
InChI Key |
VMELPFDSCACIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CC(CN2C=NN=N2)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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